1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine
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Description
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine, commonly known as PEP8, is a chemical compound that has been extensively studied for its potential therapeutic applications. PEP8 belongs to the class of piperazine compounds, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Antiproliferative Activities
A study detailed the synthesis of a series of compounds similar in structural motif to the queried compound, where derivatives were evaluated for their antiproliferative effect against human cancer cell lines. Compounds showed varying degrees of activity, suggesting potential for further exploration as anticancer agents (Mallesha et al., 2012).
Anticancer Evaluation
Another research effort focused on the anticancer activity of polyfunctional substituted compounds, including those with piperazine substituents, indicating significant in vitro activity across various cancer cell lines. This study underscores the potential of such compounds in cancer therapy (Turov, 2020).
Synthesis of Flexible Ligands
Research on the facile synthesis of flexible ligands, including bis(pyrazol-1-yl)alkanes, highlights the versatility of such compounds in creating complex molecules, potentially useful in various biochemical applications (Potapov et al., 2007).
Bacterial Biofilm and MurB Inhibitors
A study on novel bis(pyrazole-benzofuran) hybrids with a piperazine linker demonstrated potent bacterial biofilm inhibition and MurB enzymatic inhibitory activity, indicating potential applications in combating bacterial infections and resistance (Mekky & Sanad, 2020).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-15-4-5-17(16(2)14-15)24(22,23)21-12-9-19(10-13-21)8-11-20-7-3-6-18-20/h3-7,14H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWYCBNNYGWLKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine |
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